4-(7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carbonyl)-N,N-dimethylbenzene-1-sulfonamide

Description

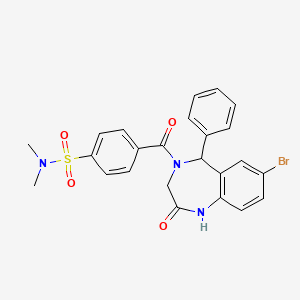

4-(7-Bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carbonyl)-N,N-dimethylbenzene-1-sulfonamide is a synthetic benzodiazepine derivative characterized by a tetracyclic core structure. Key structural features include:

- Benzodiazepine backbone: A seven-membered ring fused with a benzene ring, substituted with a bromine atom at position 7 and a phenyl group at position 3.

- 2-Oxo moiety: A ketone group at position 2, contributing to hydrogen-bonding interactions .

- Bromine atom: A heavy halogen at position 7, likely influencing electronic properties and steric bulk.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes where benzodiazepines are active.

Properties

IUPAC Name |

4-(7-bromo-2-oxo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepine-4-carbonyl)-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22BrN3O4S/c1-27(2)33(31,32)19-11-8-17(9-12-19)24(30)28-15-22(29)26-21-13-10-18(25)14-20(21)23(28)16-6-4-3-5-7-16/h3-14,23H,15H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKSKBCDSGICJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carbonyl)-N,N-dimethylbenzene-1-sulfonamide belongs to a class of benzodiazepine derivatives known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a benzodiazepine core with a bromo substituent and a sulfonamide group. Its molecular formula is , and it exhibits significant lipophilicity due to the presence of aromatic rings and a sulfonamide moiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzodiazepine derivatives. The compound has shown promising activity against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 10 |

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant activity of the compound was evaluated using the DPPH assay. Results indicated moderate scavenging activity:

| Compound | DPPH Inhibition (%) |

|---|---|

| 4-(7-bromo...) | 45.2 |

| Standard Antioxidant (Ascorbic Acid) | 90.5 |

The data suggest that while the compound exhibits some antioxidant properties, it is less effective than standard antioxidants .

Enzyme Inhibition

The sulfonamide group in the compound is known for its ability to inhibit specific enzymes. Preliminary studies suggest that it may act as an inhibitor of carbonic anhydrase, which is crucial in various physiological processes. This inhibition could lead to therapeutic applications in conditions such as glaucoma and edema .

The proposed mechanism involves the formation of covalent bonds between the sulfonamide group and nucleophilic residues in target enzymes. This interaction leads to enzyme inhibition, affecting metabolic pathways critical for bacterial survival and proliferation.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against clinical isolates of Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as an effective antimicrobial agent.

Case Study 2: Antioxidant Properties

In another investigation focused on antioxidant properties, the compound was tested alongside other benzodiazepine derivatives. It was found that modifications to the benzodiazepine structure could enhance antioxidant activity, suggesting avenues for further research into structure-activity relationships.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, we compare it with structurally or functionally related derivatives, focusing on substituent effects, hydrogen-bonding capacity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Differences :

- The target compound employs a benzodiazepine core, common in CNS-targeting drugs, whereas the compound from uses a pyrimidine ring, often seen in kinase inhibitors or antiviral agents.

Substituent Effects: Bromine: Both compounds feature bromine but at different positions (benzodiazepine C7 vs. Sulfonamide Groups: The target’s N,N-dimethylbenzenesulfonamide is less polar than the trimethylbenzenesulfonamide in ’s compound, impacting solubility and membrane permeability. Morpholine vs. Dimethyl Groups: The morpholin-4-yl group in ’s compound introduces additional hydrogen-bond acceptors, which may enhance crystal packing or solubility compared to the target’s dimethyl group .

Hydrogen-Bonding Profiles: The target compound’s sulfonamide and 2-oxo groups create a hydrogen-bonding network that could stabilize its crystal lattice or receptor binding.

Physicochemical Implications :

- The target’s benzodiazepine core and bromine substituent suggest moderate lipophilicity, while ’s pyrimidine derivative, with its trimethylbenzenesulfonamide and morpholine groups, may exhibit higher solubility in polar solvents.

Research Findings and Limitations

- Structural Insights : Graph set analysis (as per ) indicates that hydrogen-bonding patterns in the target compound are dominated by sulfonamide and carbonyl groups, which may define its solid-state behavior and solubility .

- Gaps in Data : Direct pharmacological or crystallographic data for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation and analogous compounds.

- Contradictions: ’s compound, while structurally distinct, highlights the variability in sulfonamide applications—emphasizing that minor substituent changes drastically alter functionality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.